molecular formula C16H23ClN2O2 B5197327 2-(2-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide

2-(2-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide

カタログ番号 B5197327
分子量: 310.82 g/mol
InChIキー: UOXQUEJGIOHYQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as 'CMPD101' and is a selective antagonist of the muscarinic acetylcholine receptor subtype M1.

作用機序

CMPD101 is a selective antagonist of the muscarinic acetylcholine receptor subtype M1. This receptor is involved in several physiological processes such as learning and memory, attention, and motor function. By blocking this receptor, CMPD101 can modulate these processes and improve cognitive and motor function.
Biochemical and Physiological Effects:
CMPD101 has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia and to improve motor function in animal models of Parkinson's disease. In addition, CMPD101 has been found to increase dopamine release in the prefrontal cortex, which may contribute to its therapeutic effects.

実験室実験の利点と制限

CMPD101 has several advantages for lab experiments. It is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which makes it a useful tool for studying the role of this receptor in physiological processes. In addition, CMPD101 has shown potential therapeutic applications in the treatment of several diseases, which makes it a promising candidate for drug development.
One limitation of CMPD101 is that it has only been tested in animal models. Further research is needed to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on CMPD101. One area of interest is the development of more selective antagonists of the muscarinic acetylcholine receptor subtype M1. This could lead to the development of more effective therapies for diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Another area of interest is the development of drugs that target multiple receptors involved in cognitive and motor function. This could lead to more effective therapies with fewer side effects.
Finally, further research is needed to determine the safety and efficacy of CMPD101 in humans. Clinical trials are needed to determine whether CMPD101 is a safe and effective therapy for diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Conclusion:
CMPD101 is a promising compound with potential therapeutic applications in the treatment of several diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It is a selective antagonist of the muscarinic acetylcholine receptor subtype M1, which makes it a useful tool for studying the role of this receptor in physiological processes. Further research is needed to determine its safety and efficacy in humans and to develop more effective therapies for these diseases.

合成法

CMPD101 can be synthesized by reacting 2-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylpiperidine in the presence of a reducing agent such as lithium aluminum hydride to yield CMPD101.

科学的研究の応用

CMPD101 has shown potential therapeutic applications in the treatment of several diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, CMPD101 has been shown to have antipsychotic effects in animal models of schizophrenia and to improve motor function in animal models of Parkinson's disease.

特性

IUPAC Name

2-(2-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,21-14-7-5-4-6-13(14)17)15(20)18-12-8-10-19(3)11-9-12/h4-7,12H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXQUEJGIOHYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCN(CC1)C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。